molecular formula C11H15N5O5 B088170 3'-O-Methylguanosine CAS No. 10300-27-3

3'-O-Methylguanosine

Cat. No.: B088170
CAS No.: 10300-27-3
M. Wt: 297.27 g/mol
InChI Key: UYARPHAXAJAZLU-UHFFFAOYSA-N
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Description

3’-O-Methylguanosine is a methylated nucleoside analog and a derivative of guanosine. It is characterized by the substitution of a methyl group at the 3’ position of the ribose sugar. This compound is known for its role as an RNA chain terminator, which can inhibit early virus-specific RNA synthesis .

Biochemical Analysis

Cellular Effects

It is known that methylated purine bases, such as 3’-O-Methylguanosine, are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests that 3’-O-Methylguanosine may have some influence on cell function and cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 3’-O-Methylguanosine is a methylated nucleoside analog, which suggests that it may interact with biomolecules through binding interactions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methylguanosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-O-Methylguanosine can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of different substituted guanosine analogs .

Scientific Research Applications

3’-O-Methylguanosine has several scientific research applications, including:

Properties

IUPAC Name

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYARPHAXAJAZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908156
Record name 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10300-27-3
Record name NSC106541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Methylguanosine
Reactant of Route 2
3'-O-Methylguanosine
Reactant of Route 3
3'-O-Methylguanosine
Reactant of Route 4
3'-O-Methylguanosine
Reactant of Route 5
3'-O-Methylguanosine
Reactant of Route 6
3'-O-Methylguanosine
Customer
Q & A

Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?

A: this compound acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, this compound prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []

Q2: What is the structural characterization of this compound?

A2: this compound is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.

    Q3: Can you elaborate on the catalytic properties and applications of this compound?

    A: While this compound itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.

    Q4: How does the structure of this compound relate to its activity and are there any insights into structure-activity relationships (SAR)?

    A: The presence of the methyl group at the 3'-oxygen of the ribose in this compound significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of this compound with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.

    Q5: What are the known toxicological and safety aspects of this compound?

    A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for this compound is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.

    Q6: What analytical methods and techniques are employed to characterize and quantify this compound?

    A6: Several analytical techniques can be used to characterize and quantify this compound:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]

    Q7: Can you provide insights into the historical context and milestones in research related to this compound?

    A: Research on this compound has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of this compound as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []

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